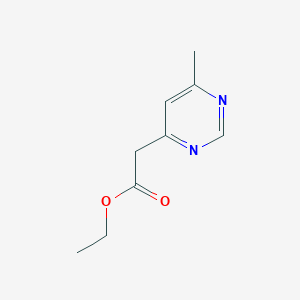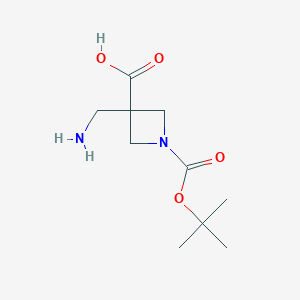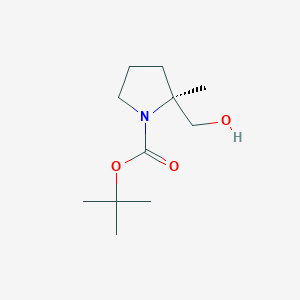
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Übersicht
Beschreibung
“Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H6F3NO3 . It’s a derivative of isonicotinic acid, which is itself a derivative of nicotinic acid or niacin, a B vitamin . The compound is used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate” consists of a pyridine ring attached to a methyl carboxylate . The trifluoromethyl group is attached to the 6-position of the pyridine ring .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate” has a molecular weight of 221.13 g/mol . It’s typically stored at room temperature under an inert atmosphere . The compound is a liquid or semi-solid or solid or lump .Wissenschaftliche Forschungsanwendungen
Pest Management
Methyl isonicotinate, a compound related to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, shows promise in pest management, particularly against thrips. It acts as a non-pheromone semiochemical, attracting thrips to traps and potentially being used in mass trapping and lure-and-kill strategies in various crops (Teulon et al., 2017).
Pharmaceutical Applications
Compounds with a structure similar to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate have been studied for their potential pharmaceutical applications. For instance, derivatives of 2-hydroxypropionanilides, which share some structural similarities, were found to have antiandrogen activity, suggesting potential use in treating androgen-responsive diseases (Tucker et al., 1988).
Antimycobacterial Activity
A series of compounds including 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles have shown potent activity against Mycobacterium tuberculosis, including INH-resistant strains. These compounds are designed using the isonicotinic acid scaffold, indicating potential applications in tuberculosis treatment (da Silva et al., 2008).
Chemical Synthesis
Isonicotinic acid derivatives, including those structurally related to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, are used as catalysts and intermediates in various chemical syntheses. For example, isonicotinic acid has been employed as a dual and biological organocatalyst in the preparation of pyranopyrazoles (Zolfigol et al., 2013).
Material Science
In the field of material science, derivatives of isonicotinic acid are used in the synthesis of novel materials. For instance, sulfonated aromatic diamine monomers with a trifluoromethyl group have been synthesized and applied in creating thin-film composite nanofiltration membranes, showing improved water flux and dye treatment capabilities (Liu et al., 2012).
Analytical Chemistry
The reduction mechanism of the >CO group in compounds like Methyl isonicotinate has been investigated, contributing to the understanding of chemical reactions in analytical chemistry (Laviron et al., 1994).
Antibacterial Studies
Compounds structurally similar to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate have been studied for their antibacterial properties. For instance, metal complexes of 2-Hydroxy-6-methylnicotinic acid have shown promising results against various bacteria (Verma & Bhojak, 2018).
Safety And Hazards
“Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)12-6(13)3-4/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCFSNOWINLKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165847 | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate | |
CAS RN |
1060810-77-6 | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)
![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)
![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)

![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)

![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)